N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 4-bromo-3-methylphenyl group linked to a dihydropyridinone moiety substituted with a 3,4-dimethylbenzenesulfonyl group. This compound combines multiple pharmacophoric elements:
- Dihydropyridinone core: A heterocyclic system with a ketone oxygen, which may participate in hydrogen bonding or serve as a recognition site.
- Benzenesulfonyl group: Known for modulating solubility and biological activity in sulfonamide-based drugs .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O4S/c1-14-6-8-20(12-15(14)2)32(30,31)23-17(4)10-18(5)27(24(23)29)13-22(28)26-19-7-9-21(25)16(3)11-19/h6-12H,13H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCKRDOXZCTASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=C(C=C3)Br)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the bromination of 3-methylphenyl, followed by the introduction of the sulfonyl group and the formation of the pyridinone ring. Each step requires specific reagents and conditions, such as the use of bromine for bromination, sulfonyl chloride for sulfonylation, and appropriate catalysts and solvents for the formation of the pyridinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems. The process would also need to comply with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: It could be investigated for its therapeutic properties and potential use in drug development.
Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
Pharmacopeial Forum Compounds (m, n, o)
- Key features: Varied stereochemistry (e.g., (2S,4S,5S) vs. (2R,4R,5S)) and substituents (dimethylphenoxy, hydroxyl groups).
- Comparison : Unlike these compounds, the target lacks hydroxyl groups but includes a sulfonyl group, which may reduce hydrogen-bonding capacity while enhancing metabolic stability .
Heterocyclic Moieties
Sulfonamide-Pyrimidinone Derivatives (B12, B13)
- Key features : Tetrahydropyrimidin-2-yl thio/oxy groups linked to sulfamoylphenyl acetamide.
- Comparison: The target’s dihydropyridinone ring is structurally distinct from pyrimidinones in B12/B13.
Crystallographic Analysis
- Hydrogen bonding : The target’s benzenesulfonyl group may participate in C–H∙∙∙O interactions, as seen in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide .
- Dihedral angles : Expected to differ significantly from the 66.4° angle in the fluorinated analogue due to steric effects from methyl and sulfonyl groups.
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests possible interactions with biological targets, making it an interesting subject for research into its biological activity.
The biological activity of this compound is hypothesized to involve multiple mechanisms due to its diverse functional groups. The presence of the dihydropyridine moiety suggests potential interactions with calcium channels, while the sulfonyl group may influence enzyme inhibition pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study on related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4j | A549 | 0.16 |
| 4g | MCF7 | 0.45 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. The sulfonyl group contributes to the electron donation capacity, enhancing its ability to neutralize reactive oxygen species (ROS).
Research Findings:
In vitro studies have shown that the compound can reduce oxidative stress markers significantly compared to control groups.
| Test System | Inhibition (%) at 0.5 mM | IC50 (µM) |
|---|---|---|
| DPPH Assay | 92.58 | 11.35 |
| ABTS Assay | 87.44 | 9.95 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Experimental Evidence:
Studies indicate that similar compounds can significantly reduce TNF-alpha and IL-6 levels in cell cultures treated with lipopolysaccharides (LPS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
